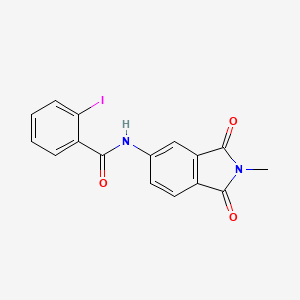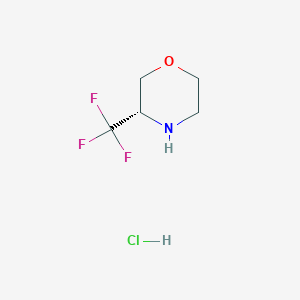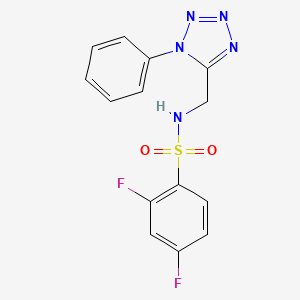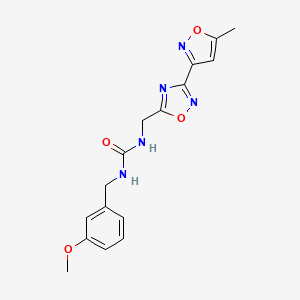
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(N-isopropyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(N-isopropyl-N-methylsulfamoyl)benzamide, commonly known as DMS 612, is a novel small molecule that has gained attention for its potential therapeutic applications in various diseases. It is a sulfonamide-based compound that has shown promising results in scientific research studies.
Mécanisme D'action
The exact mechanism of action of DMS 612 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in tumor progression and metastasis. Inhibition of CAIX activity by DMS 612 leads to reduced tumor growth and metastasis. DMS 612 has also been found to modulate the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
DMS 612 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammatory diseases. It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various tissues. In cancer research, DMS 612 has been found to induce apoptosis and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMS 612 in lab experiments is its specificity towards CAIX. This allows for targeted inhibition of CAIX activity, which is overexpressed in various cancer cells. Another advantage is its low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of using DMS 612 is its low solubility in water, which can affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research of DMS 612. One potential area of research is its application in combination therapy with other anticancer drugs. Another area of research is its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to understand the exact mechanism of action of DMS 612 and its potential side effects. Overall, DMS 612 has shown promising results in scientific research studies and has the potential to be developed into a novel therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of DMS 612 involves a multistep process that includes the reaction of 1,3-dimethyl-5-amino-pyrazole with 4-fluoro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with N-isopropyl-N-methylsulfamide to afford the final product, DMS 612.
Applications De Recherche Scientifique
DMS 612 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, DMS 612 has been found to inhibit the proliferation of cancer cells and induce cell death. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. In neurological disorders, DMS 612 has been found to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-11(2)20(5)24(22,23)14-8-6-13(7-9-14)16(21)17-15-10-12(3)18-19(15)4/h6-11H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXFFYSPPVCVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(N-isopropyl-N-methylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2623991.png)
![diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate](/img/structure/B2623996.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2623999.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
![ethyl 5-[[(Z)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2624006.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2624007.png)

![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)